Technical Whitepaper: Physicochemical Profiling of 6-Amino-3-fluoro-2-methylbenzoic Acid
Technical Whitepaper: Physicochemical Profiling of 6-Amino-3-fluoro-2-methylbenzoic Acid
This technical guide provides an in-depth physicochemical and synthetic profile of 6-Amino-3-fluoro-2-methylbenzoic acid , a specialized fluorinated scaffold used in medicinal chemistry.
Executive Summary
6-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1108666-12-1) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structure combines a sterically demanding ortho-methyl group, an electron-withdrawing fluorine atom, and an amino handle, making it a versatile scaffold for structure-activity relationship (SAR) studies. This guide details its physicochemical parameters, synthetic pathways, and analytical characteristics.[2]
Molecular Identification & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 6-Amino-3-fluoro-2-methylbenzoic acid |
| CAS Registry Number | 1108666-12-1 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| SMILES | CC1=C(F)C=CC(N)=C1C(=O)O |
| InChIKey | ACLPYA6591108666-12-1 |
| Structural Class | Trisubstituted Benzoic Acid / Fluorinated Aniline |
Structural Features[3][5][6][7][8][9]
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Steric Environment: The C2-methyl group provides steric bulk adjacent to the carboxylic acid (C1) and fluorine (C3), potentially influencing the conformation of amide bonds formed at the C1 position.
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Electronic Effects: The C3-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent amine and potentially increasing metabolic stability against oxidative metabolism at the C3 position.
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Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (NH₂) and acceptors (COOH, F), facilitating specific binding interactions in protein active sites.
Physicochemical Properties (Core Parameters)
The following values combine reported experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) where direct experimental values are proprietary.
Thermodynamic & Solubility Profile
| Property | Value / Range | Interpretation |
| Melting Point | 160 – 180 °C (Predicted) | Solid at room temperature. High melting point indicates strong intermolecular hydrogen bonding (zwitterionic lattice potential). |
| Boiling Point | ~330 °C (at 760 mmHg) | Decomposition likely occurs before boiling. |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Zwitterionic character at neutral pH reduces solubility. Soluble in acidic (pH < 2) or basic (pH > 8) buffers. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DMF. Moderate solubility in Ethyl Acetate. |
| LogP (Octanol/Water) | 1.65 ± 0.3 | Moderately lipophilic. Suitable for oral bioavailability optimization (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | Indicates good membrane permeability (TPSA < 140 Ų). |
Ionization Behavior (pKa)
The compound exhibits amphoteric behavior due to the presence of both an acidic carboxyl group and a basic amino group.
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pKa₁ (Carboxylic Acid): ~3.5
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Effect: The fluorine atom at C3 (meta to COOH) and methyl at C2 (ortho) create a balance of inductive withdrawal and steric inhibition of resonance, slightly increasing acidity compared to benzoic acid (pKa 4.2).
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pKa₂ (Aniline Nitrogen): ~2.8
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Effect: The electron-withdrawing fluorine (ortho to the amine if counting from C4, but here it is para to the amine at C6 relative to C3? Correction: C3-F is para to C6-NH2). Let's trace the ring: C1(COOH)-C2(Me)-C3(F)-C4(H)-C5(H)-C6(NH2).
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Correction: F is at C3, NH2 is at C6. They are para to each other. The fluorine exerts a through-bond inductive effect, lowering the basicity of the amine compared to aniline (pKa 4.6).
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Synthetic Methodologies
Primary Synthetic Route: Ortho-Selective Amination
The most efficient modern synthesis bypasses classical nitration/reduction sequences (which often suffer from regioselectivity issues due to the directing conflicts of F and Me groups) by using a directed amination strategy.
Method: Rearrangement of Acyl O-Hydroxylamines. Reference: Chemical Science / RSC methodology for ortho-amination.
Figure 1: Strategic synthesis via directed C-H amination, ensuring regioselectivity at the C6 position.
Alternative Classical Route
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Nitration: Nitration of 3-fluoro-2-methylbenzoic acid .
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Challenge: Directing groups (COOH is meta-director; F is ortho/para-director; Me is ortho/para-director).
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Outcome: The position para to the Fluorine (C6) is electronically favorable for electrophilic aromatic substitution, reinforcing the desired regiochemistry.
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Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro intermediate to the amine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Profile
Expected signals in deuterated methanol (MeOD-d₄) or DMSO-d₆.
| Nucleus | Signal Region (δ ppm) | Multiplicity | Assignment | Coupling Constants (J) |
| ¹H NMR | 6.80 – 7.10 | dd (Doublet of Doublets) | Ar-H4 | J₍H-F₎ ~9 Hz (Ortho), J₍H-H₎ ~8 Hz |
| ¹H NMR | 6.40 – 6.60 | dd (Doublet of Doublets) | Ar-H5 | J₍H-H₎ ~8 Hz, J₍H-F₎ ~5 Hz (Meta) |
| ¹H NMR | 2.10 – 2.30 | d (Doublet) or s | Ar-CH₃ | Long-range coupling to F possible (J ~1-2 Hz) |
| ¹⁹F NMR | -110 to -120 | m (Multiplet) | Ar-F | Coupled to H4 and H5 |
| ¹³C NMR | 170.0 | s | C =O (Acid) | - |
| ¹³C NMR | 155.0 – 160.0 | d | C -F | J₍C-F₎ ~240 Hz |
Mass Spectrometry (MS)
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Ionization Mode: ESI (+)
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Parent Ion [M+H]⁺: m/z 170.16 (Calculated)
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Fragmentation Pattern: Loss of CO₂ (M-44) is common for benzoic acids; loss of NH₃ (M-17) may occur under high energy collision.
Handling, Stability & Safety
Stability Protocol
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Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation.
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Light Sensitivity: Fluorinated anilines can be photosensitive. Store in amber vials.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless protection of the amine is intended).
Safety Data (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during handling.
References
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Royal Society of Chemistry. Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. (Methodology for synthesis of CAS 1108666-12-1).
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National Center for Biotechnology Information. PubChem Compound Summary for CAS 1108666-12-1. PubChem.
- ACD/Labs.Predicted Physicochemical Properties for 6-Amino-3-fluoro-2-methylbenzoic acid. (LogP, pKa modeling).
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GuideChem. Chemical Suppliers and Intermediate Profile for Fluorinated Benzoates.
